Cas no 69202-97-7 ((2E)-4-aminopent-2-enoic acid)

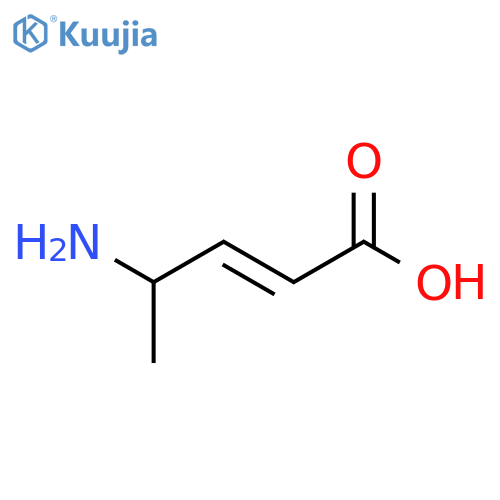

(2E)-4-aminopent-2-enoic acid structure

商品名:(2E)-4-aminopent-2-enoic acid

(2E)-4-aminopent-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- (2E)-4-aminopent-2-enoic acid

- 4-Aminopent-2-enoic acid

- (E)-4-aminopent-2-enoic acid

- AKOS006341828

- EN300-142184

- 69202-97-7

- trans-4-methyl-4-aminocrotonic acid

- EN300-2984460

-

- インチ: 1S/C5H9NO2/c1-4(6)2-3-5(7)8/h2-4H,6H2,1H3,(H,7,8)/b3-2+

- InChIKey: SCUXCFWYAJSHJI-NSCUHMNNSA-N

- ほほえんだ: OC(/C=C/C(C)N)=O

計算された属性

- せいみつぶんしりょう: 115.063328530g/mol

- どういたいしつりょう: 115.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 109

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.8

- トポロジー分子極性表面積: 63.3Ų

(2E)-4-aminopent-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2984460-0.5g |

(2E)-4-aminopent-2-enoic acid |

69202-97-7 | 0.5g |

$836.0 | 2023-07-10 | ||

| Enamine | EN300-142184-0.05g |

4-aminopent-2-enoic acid |

69202-97-7 | 95.0% | 0.05g |

$959.0 | 2025-03-19 | |

| Enamine | EN300-2984460-0.05g |

(2E)-4-aminopent-2-enoic acid |

69202-97-7 | 0.05g |

$732.0 | 2023-07-10 | ||

| Enamine | EN300-2984460-5.0g |

(2E)-4-aminopent-2-enoic acid |

69202-97-7 | 5.0g |

$2525.0 | 2023-07-10 | ||

| Enamine | EN300-142184-0.25g |

4-aminopent-2-enoic acid |

69202-97-7 | 95.0% | 0.25g |

$1051.0 | 2025-03-19 | |

| Enamine | EN300-2984460-2500mg |

(2E)-4-aminopent-2-enoic acid |

69202-97-7 | 2500mg |

$1707.0 | 2023-09-30 | ||

| Enamine | EN300-2984460-100mg |

(2E)-4-aminopent-2-enoic acid |

69202-97-7 | 100mg |

$767.0 | 2023-09-30 | ||

| Enamine | EN300-2984460-10000mg |

(2E)-4-aminopent-2-enoic acid |

69202-97-7 | 10000mg |

$3746.0 | 2023-09-30 | ||

| Enamine | EN300-2984460-10.0g |

(2E)-4-aminopent-2-enoic acid |

69202-97-7 | 10.0g |

$3746.0 | 2023-07-10 | ||

| Enamine | EN300-142184-0.1g |

4-aminopent-2-enoic acid |

69202-97-7 | 95.0% | 0.1g |

$1005.0 | 2025-03-19 |

(2E)-4-aminopent-2-enoic acid 関連文献

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

69202-97-7 ((2E)-4-aminopent-2-enoic acid) 関連製品

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1189426-16-1(Sulfadiazine-13C6)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量